Eprobemide
Overview
Description
Eprobemide is a pharmaceutical drug that was used as an antidepressant in Russia under the brand name Befol. It is a non-competitive reversible inhibitor of monoamine oxidase A, which exhibits selective action on serotonin deamination . The compound’s chemical formula is C14H19ClN2O2, and it has a molar mass of 282.77 g/mol .
Mechanism of Action
Target of Action
Eprobemide is a pharmaceutical drug that was used as an antidepressant . The primary target of this compound is Monoamine Oxidase A (MAO-A) . MAO-A is an enzyme that catalyzes the oxidative deamination of monoamines, such as serotonin. Inhibition of MAO-A increases the availability of these neurotransmitters in the synaptic cleft, which can alleviate symptoms of depression .
Mode of Action
This compound acts as a non-competitive reversible inhibitor of MAO-A This compound exhibits selective action on serotonin deamination , which means it preferentially inhibits the breakdown of serotonin, thereby increasing its levels in the brain.
Biochemical Pathways
By inhibiting MAO-A, this compound affects the metabolic pathway of serotonin, a key neurotransmitter involved in mood regulation . Increased levels of serotonin in the brain due to reduced breakdown can lead to enhanced neurotransmission and improved mood, which is beneficial in the treatment of depression .
Pharmacokinetics
These include absorption, distribution, metabolism, and excretion (ADME) properties . The bioavailability of this compound would be influenced by these factors, which determine the concentration of the drug in the blood over time .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve increased serotonin levels in the brain due to inhibited breakdown by MAO-A . This can lead to enhanced serotonin neurotransmission, which is associated with improved mood .
Action Environment
Environmental factors can influence the action, efficacy, and stability of drugs, including this compound. For instance, behaviors, nutrition, and exposure to certain chemicals or pollutants can affect cellular epigenetics, which in turn may influence how a person responds to a drug . .
Biochemical Analysis
Biochemical Properties
Eprobemide acts as a non-competitive reversible inhibitor of the enzyme monoamine oxidase A . This enzyme is involved in the breakdown of monoamines, including serotonin. By inhibiting this enzyme, this compound increases the availability of serotonin, a neurotransmitter that plays a crucial role in mood regulation .
Cellular Effects
This compound’s primary cellular effect is the inhibition of monoamine oxidase A, leading to an increase in serotonin levels This can influence various cellular processes, including cell signaling pathways related to mood regulation
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the enzyme monoamine oxidase A . As a non-competitive reversible inhibitor, this compound binds to this enzyme and reduces its activity, thereby decreasing the breakdown of serotonin and increasing its availability .
Metabolic Pathways
This compound is involved in the serotonin pathway, where it inhibits the enzyme monoamine oxidase A . This enzyme is responsible for the breakdown of serotonin. By inhibiting this enzyme, this compound affects the metabolic flux of serotonin, leading to increased levels of this neurotransmitter .
Preparation Methods
Eprobemide can be synthesized via the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine . The reaction conditions typically involve heating the reactants in a suitable solvent under reflux conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Eprobemide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, particularly involving the chlorine atom on the benzamide ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Eprobemide has been primarily studied for its antidepressant properties due to its inhibition of monoamine oxidase A . It has been used in research to understand the mechanisms of depression and the role of serotonin in mood regulation. Additionally, this compound’s selective action on serotonin deamination makes it a valuable tool in neurochemical studies.
Comparison with Similar Compounds
Eprobemide is similar to other monoamine oxidase inhibitors, such as moclobemide. The primary difference between this compound and moclobemide lies in the linker that connects the morpholine fragment with the chlorobenzamide. This compound has a three-carbon linker, while moclobemide has a two-carbon linker . This structural difference contributes to variations in their pharmacological profiles and effects.
Similar compounds include:
Moclobemide: Another reversible inhibitor of monoamine oxidase A.
Phenelzine: An irreversible inhibitor of monoamine oxidase.
Tranylcypromine: Another irreversible inhibitor of monoamine oxidase.
This compound’s uniqueness lies in its reversible inhibition and selective action on serotonin deamination, which distinguishes it from other monoamine oxidase inhibitors.
Properties
IUPAC Name |
4-chloro-N-(3-morpholin-4-ylpropyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c15-13-4-2-12(3-5-13)14(18)16-6-1-7-17-8-10-19-11-9-17/h2-5H,1,6-11H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFGRAGNYHYWEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
117854-28-1 (mono-hydrochloride) | |
Record name | Eprobemide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087940601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3046409 | |
Record name | Eprobemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87940-60-1 | |
Record name | 4-Chloro-N-[3-(4-morpholinyl)propyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87940-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eprobemide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087940601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eprobemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPROBEMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URX5F7RDER | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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